molecular formula C7H7N3O B2391360 (4-Azidophenyl)methanol CAS No. 31499-54-4

(4-Azidophenyl)methanol

Cat. No.: B2391360
CAS No.: 31499-54-4
M. Wt: 149.153
InChI Key: GEKVUCLUCOBNIE-UHFFFAOYSA-N
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Description

(4-Azidophenyl)methanol is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to a methanol group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Azidophenyl)methanol can be synthesized through the diazotization of 4-aminobenzyl alcohol followed by azidation. The process involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4-Azidophenyl)methanol undergoes various chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

    Reduction: 4-aminophenylmethanol.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

    Cycloaddition: Triazole derivatives

Scientific Research Applications

(4-Azidophenyl)methanol has several applications in scientific research:

Comparison with Similar Compounds

  • (4-Azidophenyl)acetic acid
  • (4-Azidophenyl)ethanol
  • (4-Azidophenyl)amine

Comparison: (4-Azidophenyl)methanol is unique due to the presence of both an azide group and a hydroxyl group on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group. For example, (4-Azidophenyl)amine primarily undergoes reactions involving the amine group, while this compound can participate in reactions involving both the azide and hydroxyl groups .

Biological Activity

(4-Azidophenyl)methanol, a compound featuring an azide functional group, has garnered attention in the field of organic chemistry and biochemistry due to its versatile applications. Its unique properties allow it to participate in various chemical reactions, making it a valuable tool in synthetic chemistry and biological studies. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and safety considerations.

This compound is characterized by the presence of an azide group (-N₃) attached to a phenyl ring and a hydroxymethyl group (-CH₂OH). The azide functionality is known for its reactivity, particularly in click chemistry, where it can undergo 1,3-dipolar cycloaddition reactions. This property is crucial for its applications in bioconjugation and material science.

1. Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For example, derivatives of aryl azides have shown cytotoxic effects against various cancer cell lines, including bladder cancer cells (T24) and cervical cancer cells (Hela). The mechanism often involves induction of apoptosis and cell cycle arrest.

  • Case Study: Anticancer Effects on T24 Cell Line
    • Compound Tested : Arctigenin (related structure)
    • Method : MTT assay for cytotoxicity
    • Findings : Arctigenin exhibited significant dose-dependent inhibition of T24 cell viability, with IC50 values indicating strong anticancer activity.
Treatment Concentration (µM)Cell Viability (%)
0100
1085
2070
4050
8030
10010

2. Role as a Protecting Group

This compound can function as a protecting group for thiols in peptide synthesis. This property allows for the selective modification of biomolecules without disrupting other functional groups.

  • Mechanism : The azide can be cleaved under mild conditions using Staudinger reduction, enabling the release of the thiol group when required.
  • Application : This feature is particularly useful in synthesizing peptoid-peptide hybrids for drug development.

Safety Considerations

The handling of azides requires caution due to their potential explosive nature under certain conditions. Studies have indicated that this compound must be stored and handled following strict safety protocols to mitigate risks associated with thermal decomposition or shock sensitivity.

Properties

IUPAC Name

(4-azidophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKVUCLUCOBNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

For example, 4-azidobenzylphosphorylcholine was made as follows: 4-aminobenzyl alcohol was treated with HCl and reacted with sodium nitrate, followed by sodium azide to yield 4-azidobenzyl alcohol. The product was recovered in 55% yield as a brown solid and purified by column chromatography. The product was characterized by NMR and IR. 4-azidobenzyl alcohol was treated with triethylamine, and 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) was added to the solution. The resulting compound was reacted with trimethylamine to yield the final product of 4-azidobenzylphosphorylcholine. The final product was obtained as a pale brown powder in 60% yield and characterized by NMR and IR.
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